3-[1-(4-Aminobutyl)-1h-1,2,3-triazol-4-yl]aniline
Description
Contextualization within Modern Heterocyclic Chemistry and Bioactive Compound Design
Heterocyclic compounds, which feature rings containing atoms of at least two different elements, are foundational to the development of new therapeutic agents. nih.gov The 1,2,3-triazole ring, a five-membered heterocycle with three adjacent nitrogen atoms, is a particularly privileged structure in medicinal chemistry. nih.gov It is not commonly found in nature, but its synthetic accessibility and unique chemical properties have made it a cornerstone of bioactive compound design. researchgate.nettandfonline.com
Significance of 1,2,3-Triazole and Aniline (B41778) Architectures in Chemical Biology and Material Sciences
The individual components of the scaffold, the 1,2,3-triazole and aniline moieties, each carry significant weight in various scientific fields. Their combination creates a bifunctional molecule with a broad potential for application.
1,2,3-Triazole: This heterocycle is a versatile building block with a wide spectrum of reported biological activities. nih.govnih.gov Derivatives have been investigated for antimicrobial, anticancer, antiviral, anti-inflammatory, and antifungal properties. tandfonline.com The triazole ring is considered a bioisostere of the amide bond, meaning it can mimic the spatial and electronic properties of an amide group while offering improved stability. researchgate.net This makes it invaluable in peptide and protein research.
Beyond medicine, 1,2,3-triazoles are gaining prominence in material science. researchgate.net Their ability to form stable coordination complexes with metal ions is exploited in the development of corrosion inhibitors and functional coatings. rsc.orgmdpi.com Furthermore, polymers incorporating triazole units are being explored for applications in high-performance materials, including anion-exchange membranes and self-assembling systems. scispace.com
Below is a table summarizing the diverse applications of the 1,2,3-triazole core.
Table 1: Applications of the 1,2,3-Triazole Moiety| Field | Application | Research Finding |
|---|---|---|
| Medicinal Chemistry | Anticancer | 1,2,3-triazole hybrids have shown notable cytotoxicity against various human cancer cell lines. tandfonline.com |
| Antimicrobial | Theophylline-containing 1,2,3-triazoles have demonstrated potent activity against bacterial strains. researchgate.net | |
| Antifungal | Triazole derivatives can disrupt the ergosterol (B1671047) production pathway, which is essential for fungal cell membranes. chemijournal.com | |
| Antiviral | Certain triazole compounds have been identified as anti-HIV agents. researchgate.net | |
| Chemical Biology | Bio-conjugation | The triazole ring serves as a stable linker to connect different pharmacophore fragments or label biomolecules. nih.govresearchgate.netnih.gov |
| Bioisostere | It acts as a stable mimic of amide and ester bonds in biological systems. researchgate.net | |
| Material Science | Corrosion Inhibition | Derivatives can form a protective layer on metal surfaces, particularly in acidic environments. mdpi.com |
| Polymer Chemistry | Used to create functional polymers for applications like DNA chemistry, surface modification, and drug delivery. scispace.com | |
| Functional Coatings | Triazole-rich molecules are used in antimicrobial, anti-fouling, and self-healing coatings. rsc.org |
Aniline: Aniline, the simplest aromatic amine, is a fundamental building block in organic synthesis. wikipedia.org Its derivatives are prevalent in pharmaceuticals and industrial chemicals, most notably in the manufacture of dyes and precursors to polyurethanes. wikipedia.org In drug discovery, the aniline motif is a common feature, valued for its structural versatility and ability to interact with biological targets. cresset-group.com
However, the aniline structure also presents challenges. It can be susceptible to metabolic oxidation by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites and potential toxicity. nih.gov This has driven medicinal chemists to design aniline derivatives with modified properties to enhance safety and stability or to explore saturated bioisosteres to replace the aniline ring altogether. cresset-group.comnih.gov The 3-[1-(4-Aminobutyl)-1h-1,2,3-triazol-4-yl]aniline scaffold represents a strategy where the aniline moiety is retained for its beneficial properties while being part of a larger, potentially more stable molecule.
Evolution of Synthetic Strategies for Complex Triazole-Aniline Derivatives
The synthesis of 1,4-disubstituted 1,2,3-triazoles, the core of the title scaffold, has been revolutionized by the advent of "click chemistry". nih.gov This concept, introduced by K. Barry Sharpless, describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. longdom.org
The cornerstone of click chemistry for triazole synthesis is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.gov This reaction is a significant advancement over the original Huisgen 1,3-dipolar cycloaddition, which required high temperatures and often produced a mixture of 1,4- and 1,5-disubstituted isomers. mdpi.comacs.org The introduction of a copper(I) catalyst dramatically accelerates the reaction and makes it highly regioselective, almost exclusively yielding the 1,4-disubstituted product. longdom.orgthieme-connect.com
The synthesis of a complex molecule like this compound would typically involve a multi-step process culminating in a CuAAC reaction. The general steps would be:
Preparation of an azide-containing fragment (e.g., 4-azidobutan-1-amine).
Preparation of an alkyne-containing fragment (e.g., 3-ethynylaniline).
The CuAAC "click" reaction between the azide (B81097) and the alkyne, catalyzed by a copper(I) source, to form the final triazole ring.
Over the years, numerous refinements to this process have been developed to improve efficiency, expand substrate scope, and create more environmentally friendly protocols.
Table 2: Evolution of Synthetic Methods for 1,2,3-Triazoles
| Method | Catalyst / Conditions | Key Advantages | Regioselectivity |
|---|---|---|---|
| Huisgen Cycloaddition | Thermal (High Temperature) | Foundational method, metal-free. mdpi.com | Low (Mixture of 1,4- and 1,5-isomers). acs.org |
| CuAAC (Click Chemistry) | Copper(I) source (e.g., CuSO₄/sodium ascorbate, CuI). longdom.orglongdom.org | High yields, mild conditions, biocompatible. nih.gov | High (Predominantly 1,4-disubstituted). thieme-connect.com |
| RuAAC | Ruthenium complexes (e.g., Cp*RuCl). thieme-connect.com | Complements CuAAC, works with internal alkynes. | High (Predominantly 1,5-disubstituted). thieme-connect.com |
| Electrochemical Synthesis | Electro-oxidation of a copper electrode. scielo.br | In-situ catalyst generation, efficient, reduces waste. scielo.br | High (1,4-disubstituted). scielo.br |
| Solvent-Free / Green Methods | Ultrasound irradiation, water as a solvent. longdom.orgmdpi.com | Environmentally friendly, often faster reaction times. longdom.orgtandfonline.com | High (1,4-disubstituted). longdom.org |
These evolving synthetic strategies have made complex triazole-aniline derivatives more accessible for research, enabling deeper exploration of their potential in both biological and material contexts. thieme-connect.com
Structure
3D Structure
Properties
IUPAC Name |
3-[1-(4-aminobutyl)triazol-4-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5/c13-6-1-2-7-17-9-12(15-16-17)10-4-3-5-11(14)8-10/h3-5,8-9H,1-2,6-7,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUNHJVAMUHZCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CN(N=N2)CCCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Pathways and Methodological Advancements for 3 1 4 Aminobutyl 1h 1,2,3 Triazol 4 Yl Aniline
Retrosynthetic Analysis of the Target Compound
A retrosynthetic analysis of 3-[1-(4-aminobutyl)-1H-1,2,3-triazol-4-yl]aniline reveals the most logical bond disconnection to be within the 1,2,3-triazole ring. This heterocyclic core is a hallmark of the [3+2] cycloaddition reaction between an azide (B81097) and a terminal alkyne. This leads to two key precursor molecules: 3-ethynylaniline (B136080) and a suitable 4-azidobutyl-1-amine derivative.
The aniline (B41778) and aminobutyl functionalities in the target compound contain primary amino groups that may require protection during the synthesis to prevent unwanted side reactions. A common strategy involves the use of a tert-butoxycarbonyl (Boc) protecting group for the amine on the butyl side chain, leading to the precursor N-Boc-4-azidobutan-1-amine. The amino group on the aniline moiety is generally less reactive and may not always require protection, depending on the specific reaction conditions.
This retrosynthetic approach simplifies the synthesis into the preparation of two key building blocks and their subsequent coupling via a cycloaddition reaction.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approaches to the 1,2,3-Triazole Core
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry" and represents the most efficient and widely used method for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. This reaction involves the coupling of a terminal alkyne, in this case, 3-ethynylaniline, with an azide, such as N-Boc-4-azidobutan-1-amine, in the presence of a copper(I) catalyst. The CuAAC reaction is highly valued for its reliability, mild reaction conditions, and high yields.
The success of the CuAAC reaction hinges on the careful optimization of several parameters to ensure high regioselectivity and yield. Key factors include the choice of copper source, the presence of a reducing agent, the solvent system, and the use of ligands to stabilize the copper(I) catalyst.
Table 1: Key Parameters for Optimization of CuAAC Reaction
| Parameter | Options | Role in the Reaction |
| Copper(I) Source | CuI, CuBr, CuSO₄/reducing agent | Provides the active catalyst for the cycloaddition. |
| Reducing Agent | Sodium ascorbate | Reduces Cu(II) to the active Cu(I) catalytic species in situ. |
| Solvent | t-BuOH/H₂O, DMF, DMSO, CH₃CN/H₂O | Solubilizes reactants and influences reaction rate. |
| Ligands | Tris(triazolyl)amine-bearing ligands | Stabilize the Cu(I) oxidation state and prevent catalyst disproportionation. |
The most common and effective catalytic system for CuAAC involves the in situ generation of Cu(I) from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), with a reducing agent like sodium ascorbate. This approach is experimentally convenient and avoids the need to handle potentially unstable Cu(I) salts. The reaction is often performed in a mixture of solvents, such as tert-butanol (B103910) and water, which facilitates the dissolution of both organic and inorganic reagents.
The mechanism of the CuAAC reaction has been extensively studied and is understood to proceed through a series of well-defined steps. The process is initiated by the formation of a copper(I) acetylide from the terminal alkyne and the copper(I) catalyst. This copper acetylide then reacts with the azide to form a six-membered copper-containing intermediate. This intermediate subsequently undergoes ring contraction and protonolysis to yield the 1,4-disubstituted 1,2,3-triazole product and regenerate the copper(I) catalyst, allowing the catalytic cycle to continue. The involvement of a dinuclear copper species in the catalytic cycle has also been proposed and is supported by both experimental and computational studies.
Diversification Strategies for the Aniline Moiety
The aniline moiety of this compound offers a valuable handle for further structural diversification, which can be crucial for modulating the compound's properties. Various synthetic strategies can be employed to modify the aniline ring, either before or after the formation of the triazole core.
Functional groups can be introduced onto the aniline ring of 3-ethynylaniline prior to the CuAAC reaction. This approach allows for the synthesis of a library of analogs with diverse substituents on the phenyl ring. The CuAAC reaction is known for its high functional group tolerance, making it compatible with a wide range of pre-functionalized anilines.
Alternatively, post-synthetic modification of the aniline's amino group can be performed after the triazole ring has been formed. This can include acylation, alkylation, or sulfonylation reactions to introduce a variety of substituents.
Synthetic Methods for Incorporating the 4-Aminobutyl Side Chain
A typical synthetic route starts from a commercially available precursor like 4-bromobutan-1-ol. The hydroxyl group is first protected, for example, as a tert-butyldimethylsilyl (TBDMS) ether. The bromide is then displaced with sodium azide to introduce the azide group. Subsequent deprotection of the hydroxyl group and its conversion to an amine, for instance, via a Mitsunobu reaction with phthalimide (B116566) followed by hydrazinolysis, yields the desired 4-azidobutan-1-amine (B146735). To prevent side reactions during the CuAAC, the primary amine of 4-azidobutan-1-amine is often protected with a Boc group, yielding N-Boc-4-azidobutan-1-amine.
Development of Metal-Free and Green Chemistry Synthetic Protocols
While the CuAAC reaction is highly efficient, the use of a copper catalyst can be a drawback in certain applications, particularly in biological systems where residual copper can be toxic. This has spurred the development of metal-free alternatives for the synthesis of 1,2,3-triazoles. Strain-promoted azide-alkyne cycloaddition (SPAAC) is a prominent metal-free click reaction that utilizes strained cyclooctynes, but this approach is less common for the synthesis of simple 1,4-disubstituted triazoles. Other metal-free methods often require harsh reaction conditions or provide a mixture of regioisomers.
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic protocols for triazole synthesis. This includes the use of water as a solvent, which is a significant advantage over traditional organic solvents. Microwave-assisted synthesis has also emerged as a green technique that can significantly reduce reaction times and improve yields. Furthermore, the development of recyclable heterogeneous copper catalysts is an active area of research aimed at minimizing metal contamination in the final product.
Table 2: Comparison of Synthetic Protocols
| Protocol | Catalyst | Solvent | Key Advantages |
| CuAAC | Copper(I) | t-BuOH/H₂O, DMF, etc. | High regioselectivity, mild conditions, high yields. |
| Metal-Free | None | Various | Avoids metal contamination. |
| Green Chemistry | Recyclable catalysts | Water, ionic liquids | Environmentally friendly, reduced waste. |
Stereoselective Synthesis of Chiral Analogues
While this compound is an achiral molecule, the stereoselective synthesis of its chiral analogues is a critical area of research. Introducing chirality, typically within the aminobutyl side chain, allows for detailed investigation into stereospecific interactions with biological targets, which can be pivotal for enhancing therapeutic efficacy and selectivity. Methodologies for producing such analogues primarily leverage the "chiral pool"—readily available, enantiomerically pure starting materials—in conjunction with highly reliable and regioselective chemical transformations.
The most prevalent and efficient strategy for synthesizing chiral 1,4-disubstituted 1,2,3-triazoles involves the use of natural or unnatural amino acids as chiral synthons. nih.govnih.gov This approach ensures the introduction of a defined stereocenter in the final molecule with high fidelity. The general synthetic pathway commences with the conversion of a selected D- or L-amino acid into a key chiral intermediate, typically a chiral azide. This azide precursor, which carries the stereochemical information, is then reacted with the corresponding alkyne partner in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.govresearchgate.netmdpi.com This "click chemistry" reaction is renowned for its high yields, mild reaction conditions, and exceptional regioselectivity, exclusively forming the 1,4-disubstituted triazole isomer. mdpi.comnih.gov
For the synthesis of chiral analogues of this compound, a suitable chiral amino acid would be chemically modified to produce a chiral 4-azidobutylamine precursor. This intermediate would then be reacted with 3-ethynylaniline. A key advantage of this strategy is that the stereocenter is established early in the sequence and is preserved throughout the synthesis, with the CuAAC reaction proceeding without racemization. nih.govnih.gov
The versatility of this method allows for the introduction of various substituents on the butyl chain, depending on the choice of the initial amino acid, enabling the creation of a diverse library of chiral analogues for structure-activity relationship (SAR) studies. nih.gov For instance, starting with different amino acids can introduce alkyl or aromatic groups at specific positions on the side chain, which could probe hydrophobic interactions within a biological target's binding site. nih.gov
The table below outlines the key components and expected outcomes of this stereoselective synthetic strategy.
| Chiral Precursor Source | Key Chiral Intermediate | Alkyne Partner | Key Reaction | Expected Product Class | Stereochemical Purity |
| L- or D-Amino Acids | Chiral Azido Alcohols/Amines | 3-ethynylaniline | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Enantiomerically Pure 1,4-Disubstituted 1,2,3-Triazoles | High (No racemization reported) nih.govnih.gov |
| Chiral Propargylamines | α-Azido Esters | Chiral Propargylamines | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Chiral Peptidotriazolamers frontiersin.org | High |
This strategic use of chiral synthons combined with the robustness of the CuAAC reaction provides a powerful and reliable platform for the development of novel, enantiomerically pure analogues of this compound for advanced pharmacological evaluation.
Advanced Spectroscopic and Structural Elucidation Studies for 3 1 4 Aminobutyl 1h 1,2,3 Triazol 4 Yl Aniline
Conformational Analysis via Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the solution-state structure and conformational preferences of organic molecules. For 3-[1-(4-Aminobutyl)-1h-1,2,3-triazol-4-yl]aniline, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments would be employed for a complete structural assignment.
Expected ¹H and ¹³C NMR Spectral Features: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the aniline (B41778) ring, the single proton on the triazole ring (typically a singlet around 8.00–8.75 ppm), and the methylene (B1212753) protons of the aminobutyl chain. nih.gov The ¹³C NMR spectrum would complement this by showing characteristic signals for the aromatic and triazole ring carbons, as well as the aliphatic carbons of the butyl group. nih.gov
Multi-Dimensional NMR for Connectivity and Conformation:
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, definitively connecting the adjacent methylene groups within the aminobutyl chain.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with its directly attached carbon, enabling unambiguous assignment of all C-H pairs.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about long-range (2-3 bond) C-H correlations. This would be instrumental in connecting the aminobutyl chain to the N1 position of the triazole ring and linking the aniline group to the C4 position of the triazole.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space interactions between protons that are in close proximity, providing vital data on the molecule's three-dimensional conformation. nih.gov For instance, NOESY could reveal the preferred orientation of the aniline ring relative to the triazole ring and the folding of the aminobutyl chain. Studies on similar 1,4-disubstituted triazoles suggest the presence of both extended and bent conformers in solution, and NOESY is key to identifying which conformation predominates. nih.gov
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
|---|---|---|---|
| Aniline-CH (aromatic) | 6.5 - 7.5 | 110 - 130 | Correlations to other aromatic carbons and C4 of triazole |
| Aniline C-NH₂ | - | 145 - 150 | Correlations from aromatic protons |
| Triazole C5-H | 8.0 - 8.8 | 122 - 128 | Correlations to C4 of triazole and N-CH₂ of butyl chain |
| Triazole C4 | - | 139 - 149 | Correlations from triazole C5-H and aniline protons |
| N-CH₂ (butyl) | 4.2 - 4.6 | 48 - 52 | Correlations to triazole C5 and adjacent CH₂ |
| Internal CH₂ (butyl) | 1.5 - 2.2 | 25 - 35 | Correlations to adjacent CH₂ groups |
| CH₂-NH₂ (butyl) | 2.6 - 3.0 | 38 - 42 | Correlations to adjacent CH₂ |
High-Resolution Mass Spectrometry for Isotopic and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is essential for unequivocally confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₂H₁₇N₅), HRMS would verify its exact mass, distinguishing it from other compounds with the same nominal mass.
Beyond molecular formula confirmation, MS/MS fragmentation analysis reveals the molecule's structural components. In Electron Impact (EI) or Electrospray Ionization (ESI) MS, the molecule is ionized and breaks apart in a predictable manner. The fragmentation patterns are highly dependent on the nature of the substituents. nih.gov
Predicted Fragmentation Pathways:
Benzylic-type cleavage: A common fragmentation would involve the cleavage of the bond between the triazole ring and the aminobutyl chain, leading to the formation of ions corresponding to the aminobutyl cation and the 3-(1H-1,2,3-triazol-4-yl)aniline radical cation.
Loss of the aniline group: Cleavage of the bond between the aniline ring and the triazole ring is another expected pathway.
Ring fragmentation: The triazole ring itself can undergo cleavage, often involving the loss of a neutral nitrogen molecule (N₂).
Alkyl chain fragmentation: The aminobutyl chain can fragment through the loss of smaller neutral molecules like ammonia (B1221849) (NH₃) or successive methylene units.
| Species | Formula | Calculated Exact Mass (m/z) | Description |
|---|---|---|---|
| [M+H]⁺ | [C₁₂H₁₈N₅]⁺ | 232.1557 | Protonated molecular ion |
| Fragment 1 | [C₈H₇N₄]⁺ | 159.0665 | Loss of aminobutane from [M+H]⁺ |
| Fragment 2 | [C₄H₁₁N]⁺ | 73.0913 | Aminobutyl cation |
| Fragment 3 | [C₆H₇N]⁺ | 93.0578 | Aniline cation |
Vibrational Spectroscopic Probes for Molecular Structure and Interactions (e.g., FTIR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of chemical bonds. These techniques are complementary and are used to identify the functional groups present in a molecule. sapub.org
Key Expected Vibrational Modes:
N-H Stretching: The primary amine (-NH₂) groups on both the aniline and aminobutyl moieties will exhibit characteristic stretches in the 3300-3500 cm⁻¹ region.
C-H Stretching: Aromatic C-H stretches from the aniline ring are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the butyl chain will appear just below 3000 cm⁻¹. researchgate.net
C=C Stretching: Vibrations from the carbon-carbon double bonds within the aniline ring typically appear in the 1450-1600 cm⁻¹ range. researchgate.net
Triazole Ring Vibrations: The triazole ring has several characteristic "marker bands" that are useful for its identification. nih.gov These include N=N stretching and ring breathing modes, often found in the 1200-1500 cm⁻¹ region. researchgate.net
N-H Bending: The scissoring vibration of the -NH₂ groups is expected around 1600 cm⁻¹.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |
|---|---|---|
| N-H Stretch | 3300 - 3500 | Primary Amine (-NH₂) |
| Aromatic C-H Stretch | 3000 - 3100 | Aniline Ring |
| Aliphatic C-H Stretch | 2850 - 2960 | Butyl Chain |
| N-H Bend (Scissoring) | 1590 - 1650 | Primary Amine (-NH₂) |
| Aromatic C=C Stretch | 1450 - 1600 | Aniline Ring |
| Triazole Ring Modes (N=N, C=N) | 1200 - 1500 | 1,2,3-Triazole Ring |
Solid-State Structural Determination through X-ray Crystallography
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique yields accurate data on bond lengths, bond angles, and torsion angles, providing an unambiguous depiction of the molecule's conformation in the crystalline form.
For a crystal of this compound, a successful analysis would reveal:
Molecular Conformation: The exact dihedral angles between the planes of the triazole and aniline rings. Studies of similar structures show that these rings are often twisted relative to each other. mdpi.com
Bond Parameters: Precise lengths of all bonds (e.g., C-N, N-N, C=C) within the molecule.
Intermolecular Interactions: The analysis would elucidate the network of hydrogen bonds and other non-covalent interactions (like π–π stacking) that stabilize the crystal lattice. mdpi.com The primary amine groups and triazole nitrogen atoms are expected to be key participants in hydrogen bonding networks. The ability to obtain high-quality crystals is a prerequisite for this analysis. nih.gov
| Parameter | Typical Value / Information | Significance |
|---|---|---|
| Crystal System | e.g., Monoclinic, Triclinic | Describes the symmetry of the unit cell |
| Space Group | e.g., P-1, P2₁/c | Defines the symmetry operations within the crystal |
| Aniline-Triazole Torsion Angle | e.g., 5° - 45° | Quantifies the twist between the two rings |
| Hydrogen Bond Distances (N-H···N) | ~2.8 - 3.2 Å | Identifies key intermolecular packing forces |
| Bond Length (Triazole N-N) | ~1.30 - 1.35 Å | Confirms covalent structure of the heterocycle |
Computational Chemistry and Theoretical Investigations of 3 1 4 Aminobutyl 1h 1,2,3 Triazol 4 Yl Aniline
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 3-[1-(4-Aminobutyl)-1h-1,2,3-triazol-4-yl]aniline. nih.gov DFT methods, such as B3LYP with a 6-31G* basis set, are commonly used to optimize the molecular geometry and calculate various electronic descriptors. mdpi.com
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. For 1,4-disubstituted 1,2,3-triazoles, these calculations help in understanding their stability and reaction mechanisms. mdpi.com
Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the electron density distribution and identify sites susceptible to electrophilic and nucleophilic attack. researchgate.net For the title compound, the nitrogen atoms of the triazole ring and the amino group on the aniline (B41778) ring are expected to be electron-rich regions (nucleophilic), while the hydrogen atoms of the amino groups would be electron-poor (electrophilic). This information is vital for predicting how the molecule might interact with biological receptors. researchgate.net
Table 1: Representative Quantum Chemical Descriptors for Triazole Derivatives
| Parameter | Typical Calculated Value (a.u.) | Significance |
|---|---|---|
| EHOMO | -0.2 to -0.3 | Electron-donating ability |
| ELUMO | -0.05 to -0.1 | Electron-accepting ability |
| Energy Gap (ΔE) | ~0.15 | Chemical reactivity and stability |
| Chemical Hardness (η) | ~0.075 | Resistance to change in electron configuration |
| Electronegativity (χ) | ~0.15 | Power to attract electrons |
Note: Values are illustrative and based on general findings for related 1,2,3-triazole structures. nih.govresearchgate.net
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. uobaghdad.edu.iq For this compound, docking studies can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-protein complex. Triazole derivatives have been docked against various targets, including enzymes involved in cancer and microbial growth, such as kinases, DNA gyrase, and thymidine (B127349) phosphorylase. nih.govnih.govnih.gov
In a typical docking protocol, the 3D structure of the ligand is placed into the binding site of a protein, and its conformation and orientation are optimized to maximize favorable interactions and minimize binding energy. ijper.org Key interactions for the title compound would likely involve:
Hydrogen bonding: from the aminobutyl and aniline NH2 groups.
π-π stacking: involving the aniline and triazole rings with aromatic amino acid residues in the target's active site. nih.gov
Dipole-dipole interactions: arising from the polar 1,2,3-triazole ring. nih.gov
Table 2: Illustrative Molecular Docking Results for a Triazole Derivative with a Kinase Target
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Rho-associated protein kinase (ROCK1) | 2ESM | -8.5 to -9.5 | Asp160, Tyr161, Leu205 |
| Thymidine Phosphorylase (TP) | N/A | -7.0 to -8.0 | Lys185, Ser217, Arg220 |
| E. coli DNA Gyrase | 1HNJ | -6.5 to -7.5 | Asp73, Gly77, Arg76 |
Note: Data is representative of studies on related quinolinesulfonamides–triazole hybrids and other triazole compounds. nih.govnih.govnih.gov
Prediction of Spectroscopic Parameters and Conformational Preferences
Computational methods are highly effective in predicting spectroscopic parameters, which can aid in the structural characterization of newly synthesized compounds. DFT calculations can accurately predict vibrational frequencies (FTIR), as well as ¹H and ¹³C NMR chemical shifts. researchgate.netuobaghdad.edu.iq The theoretical spectra are often compared with experimental data to confirm the proposed structure. mdpi.com
For this compound, ¹H NMR chemical shifts can be predicted for the protons on the aniline ring, the triazole ring, and the aminobutyl chain. ijper.org Similarly, ¹³C NMR shifts for all unique carbon atoms can be calculated. mdpi.com Recent advancements using machine learning algorithms trained on large experimental datasets have shown remarkable accuracy in predicting ¹H NMR chemical shifts, often with a mean absolute error of less than 0.10 ppm. nih.govnih.gov
Conformational analysis is another critical aspect of theoretical investigation. The title compound has several rotatable bonds, leading to multiple possible conformations. Computational methods can explore the potential energy surface to identify low-energy, stable conformers. This is crucial as the biological activity of a molecule is often dependent on it adopting a specific conformation to fit into a receptor's binding site. The dihedral angle between the triazole and aniline rings is a key conformational parameter for this class of compounds. nih.govresearchgate.net
Table 3: Comparison of Predicted and Experimental ¹H NMR Chemical Shifts (δ, ppm) for a Structurally Related Triazole-Aniline Moiety
| Proton | Predicted δ (ppm) | Experimental δ (ppm) |
|---|---|---|
| Triazole-H | 8.15 | 8.00 - 8.75 |
| Aniline-NH₂ | 5.50 | 5.96 |
| Aromatic-H (ortho to NH₂) | 6.70 | 6.89 |
| Aromatic-H (meta to NH₂) | 7.25 | 7.31 |
Note: Predicted values are illustrative. Experimental values are based on data for related 4-amino-1,2,4-triazole (B31798) and 1,4-disubstituted 1,2,3-triazole compounds. uobaghdad.edu.iqmdpi.com
Energy Landscape Exploration and Tautomeric Equilibria
The exploration of a molecule's energy landscape helps in understanding its conformational flexibility and the relative stability of different forms. For this compound, this involves calculating the energy of the molecule as a function of its geometric parameters, such as bond rotation angles.
Tautomerism, the equilibrium between two or more structural isomers that readily interconvert, is another area where computational chemistry provides critical insights. While the 1,2,3-triazole core is generally stable, attached functional groups can exhibit tautomerism. For instance, amino-substituted heterocycles can exist in equilibrium with their imino forms. academie-sciences.fr Computational studies can calculate the relative free energies of different tautomers in the gas phase and in various solvents to predict the predominant form under different conditions. academie-sciences.fr For many triazole derivatives, the amine tautomer is found to be more stable than the imine form. researchgate.net The stability can be influenced by intramolecular hydrogen bonds and the polarity of the solvent. academie-sciences.fr
Quantitative Structure-Activity Relationship (QSAR) Modeling within Related Compound Series
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to correlate the chemical structure of compounds with their biological activity. rsc.org By analyzing a series of related compounds, QSAR models can predict the activity of new, unsynthesized molecules and highlight the structural features that are most important for activity. researchgate.net
For a series of triazole derivatives, a 3D-QSAR model can be developed using techniques like k-Nearest Neighbor Molecular Field Analysis (kNN-MFA). nih.gov This involves aligning the molecules and calculating steric and electrostatic field descriptors. A statistical model is then generated to relate these descriptors to the observed biological activity (e.g., anticancer potential). nih.gov Such models have successfully identified that properties like electronegative substituents and steric bulk at specific positions on the triazole or associated aryl rings can significantly influence activity. nih.govkashanu.ac.ir These insights can guide the design of more potent analogs of this compound.
Table 4: Example of a QSAR Model for Anticancer Activity of Triazole Derivatives
| Compound | Steric Descriptor (S_1047) | Electrostatic Descriptor (E_1002) | Experimental Activity (pIC₅₀) | Predicted Activity (pIC₅₀) |
|---|---|---|---|---|
| Analog 1 | -0.075 | -0.450 | 5.20 | 5.15 |
| Analog 2 | -0.062 | -0.311 | 4.85 | 4.91 |
| Analog 3 | -0.081 | -0.523 | 5.65 | 5.59 |
| Analog 4 | -0.049 | -0.289 | 4.60 | 4.68 |
Note: This table is a hypothetical representation based on the principles described in 3D-QSAR studies of triazole derivatives. nih.gov The statistical significance of such models is typically validated using parameters like the squared correlation coefficient (r²) and cross-validated correlation coefficient (q²). nih.gov
Exploration of Molecular Interactions and Biological Mechanisms of 3 1 4 Aminobutyl 1h 1,2,3 Triazol 4 Yl Aniline
Investigation of Protein-Ligand Binding Affinities and Kinetics (In Vitro)
No specific in vitro studies detailing the protein-ligand binding affinities or kinetic parameters (such as Kd, kon, or koff rates) for 3-[1-(4-Aminobutyl)-1h-1,2,3-triazol-4-yl]aniline with any protein target have been identified in the public research domain. This information is crucial for understanding the potency and duration of a compound's effect at a molecular level.
Enzymatic Inhibition Studies and Mechanistic Characterization
While the 1,2,3-triazole and 1,2,4-triazole (B32235) scaffolds are present in many compounds designed as enzyme inhibitors, no specific enzymatic inhibition data (e.g., IC50 or Ki values) or mechanistic characterization has been published for this compound against the specified targets.
Carbonic Anhydrase-II (CA-II): Numerous studies have explored various 1H-1,2,3-triazole analogs as inhibitors of human carbonic anhydrase isoforms. nih.gov For instance, certain benzenesulfonamide-triazole conjugates and other derivatives show inhibitory activity, often in the micromolar to nanomolar range, and kinetic studies frequently indicate a competitive mode of inhibition. nih.govnih.gov However, the specific compound of interest is not mentioned in these studies.
Aurora-A Kinase: The Aurora kinase family members are significant targets in cancer therapy, and many small molecule inhibitors have been developed. frontiersin.org Some of these inhibitors incorporate triazole structures as core components or bioisosteric replacements for other chemical groups. mdpi.comnih.gov These inhibitors can display potent activity with IC50 values in the nanomolar range. frontiersin.orgnih.gov Despite this, no research connects this compound to Aurora-A kinase inhibition.
EGFR, BRAF, Tubulin: There is no published evidence of this compound inhibiting Epidermal Growth Factor Receptor (EGFR) or BRAF kinase. The triazole moiety has been incorporated into molecules designed as tubulin polymerization inhibitors, which bind at the colchicine (B1669291) site and induce cell cycle arrest and apoptosis. mdpi.commdpi.com However, these studies focus on different structural analogs.
Modulation of Cellular Signaling Pathways: Receptor Binding and Transduction Events
No specific research is available that describes the modulation of any cellular signaling pathways, receptor binding, or signal transduction events by this compound. While triazole derivatives can be designed to interact with a wide array of receptors and signaling proteins, the specific effects of this compound remain uncharacterized in the scientific literature. pensoft.net
Characterization of Molecular Targets: Proteomics and Interactomics Approaches
There are no published proteomics or interactomics studies that have been used to identify or characterize the molecular targets of this compound. These advanced techniques are powerful tools for unbiased target discovery by observing changes in protein expression or protein-protein interactions within cells after treatment with a compound, but they have not been applied to this specific molecule in available research. nih.govnih.gov
Allosteric Modulation and Conformational Dynamics upon Binding
The scientific literature contains no information to suggest that this compound functions as an allosteric modulator. Furthermore, no studies on the conformational dynamics of a target protein upon binding of this compound have been reported.
Development as Research Probes for Cellular Imaging and Target Identification
While the chemical properties of the triazole ring are utilized in "click" chemistry for bioconjugation and the development of fluorescent probes, there is no evidence that this compound has been specifically developed or used as a research probe for cellular imaging or target identification purposes. researchgate.net
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 1 4 Aminobutyl 1h 1,2,3 Triazol 4 Yl Aniline Derivatives
Systematic Variation of Aniline (B41778) Substituents and their Influence on Molecular Interactions
The aniline moiety of the parent compound serves as a crucial site for modification to modulate the molecule's interaction with biological targets. The nature, position, and electronic properties of substituents on the aniline ring can significantly alter binding affinity and selectivity.
Research Findings:
The table below summarizes the observed influence of aniline substituents on molecular properties in related triazole-aniline structures.
| Substituent (Position) | Observed Effect on Lipophilicity | Potential Influence on Molecular Interaction |
| Para-substitution | Generally decreases lipophilicity | May increase rigidity, affecting binding pose and ADME properties. nih.gov |
| Ortho/Meta-substitution | Lipophilicity values often similar to each other | Allows for greater conformational flexibility compared to para-substitution. |
| Electron-donating groups | Can enhance biological activity | May form favorable hydrophobic or electronic interactions with the target. nih.gov |
| Electron-withdrawing groups | Can enhance biological activity | May participate in specific dipole-dipole or hydrogen bonding interactions. nih.gov |
Role of the 1,2,3-Triazole Core in Molecular Recognition and Binding
The 1,2,3-triazole ring is a key structural element, often acting as more than just a simple linker. nih.gov Its unique electronic and structural properties allow it to play an active role in molecular recognition and binding.
Research Findings:
The 1,2,3-triazole core is a bioisostere of the amide bond, meaning it can mimic the spatial and electronic properties of an amide group while offering greater metabolic stability. nih.govnih.gov This heterocycle is characterized by a significant dipole moment and the presence of nitrogen atoms that can act as hydrogen bond acceptors. These features enable the triazole ring to engage in specific, directional interactions—such as hydrogen bonds and dipole-dipole interactions—with amino acid residues within a biological target's binding site. nih.gov This ability to form strong and specific non-covalent bonds is fundamental to the affinity and selectivity of the entire molecule. The stability of the triazole ring to metabolic degradation further enhances its utility in drug design. nih.gov
Impact of the 4-Aminobutyl Side Chain on Specificity and Potency
The 4-aminobutyl side chain is another critical determinant of the biological activity of 3-[1-(4-Aminobutyl)-1h-1,2,3-triazol-4-yl]aniline derivatives. Its length, flexibility, and the basicity of its terminal amino group are key factors influencing both potency and target specificity.
Research Findings:
While direct SAR studies on the 4-aminobutyl chain of this specific compound are not extensively documented in publicly available literature, general principles of medicinal chemistry suggest its importance. The primary amine at the terminus of the butyl chain is typically protonated at physiological pH, allowing it to form strong ionic interactions (salt bridges) with negatively charged residues (e.g., aspartate, glutamate) in a target protein. The four-carbon length of the chain provides a specific distance and degree of flexibility, enabling the terminal amine to orient itself optimally to form these key interactions. Altering the length of this alkyl chain—for example, to a propyl or pentyl chain—would change this spacing and could lead to a significant decrease in binding affinity and, consequently, potency. Potency refers to the concentration of a drug required to produce a specific effect, while specificity describes its ability to bind to a particular target without affecting others. The precise positioning afforded by the aminobutyl chain is therefore crucial for achieving both high potency and specificity.
Design and Synthesis of Analogues for SAR Elucidation
The exploration of SAR is heavily reliant on the rational design and efficient synthesis of a library of analogues. For 1,4-disubstituted 1,2,3-triazole derivatives like the title compound, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is the predominant synthetic strategy. mdpi.combeilstein-journals.org
Research Findings:
The synthesis of analogues typically involves a modular approach. The core structure is assembled by reacting an alkyne-functionalized aniline with an azido-functionalized aminobutane (or vice versa) via the CuAAC reaction. mdpi.com This method is highly efficient and regioselective, reliably producing the desired 1,4-disubstituted triazole isomer. mdpi.com To investigate the SAR of the aniline moiety, a series of substituted anilines can be converted into their corresponding alkyne or azide (B81097) derivatives and then reacted with the aminobutyl-azide or -alkyne partner. Similarly, to probe the role of the side chain, various N-protected aminoalkyl azides of different lengths can be synthesized and clicked with the aniline-alkyne component. This systematic and modular synthetic approach allows for the creation of a diverse set of analogues, which are then subjected to biological screening to build a comprehensive SAR model. nih.gov
Relationship between Conformational Flexibility and Biological Activity
Research Findings:
The molecule possesses both rigid (aniline and triazole rings) and flexible (aminobutyl chain) components. The dihedral angle between the aniline and triazole rings influences the relative orientation of these two planar systems. nih.gov While some degree of flexibility is necessary for the molecule to adapt its shape to fit into the binding pocket (an "induced fit" model), excessive flexibility can be detrimental. High conformational freedom comes at an entropic cost upon binding, which can reduce affinity. The 4-aminobutyl chain's flexibility allows the terminal amino group to search for and engage its binding partner, but this flexibility is constrained by the anchoring to the rigid triazole ring. Computational modeling and spectroscopic techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, are often used to study the preferred conformations of such molecules in solution and to understand how these conformations relate to their active state when bound to a receptor. mdpi.com The optimal balance between rigidity and flexibility is a key goal in the design of potent and selective analogues.
Advanced Applications in Chemical Biology and Materials Science Non Clinical
Utilization as Chemical Tools for Investigating Biological Processes
The 1,2,3-triazole core of the molecule is exceptionally stable and is often formed through a highly efficient "click" reaction, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.net This stability makes the triazole ring an excellent and reliable linker for connecting different molecular fragments. In chemical biology, such linkers are crucial for constructing molecular probes to investigate complex biological processes.
The terminal primary amine on the aminobutyl group and the aniline (B41778) moiety provide functional handles for attaching this core structure to other molecules of interest, such as biotin (B1667282) for affinity-based studies or specific ligands to target cellular components. Triazole derivatives have been widely investigated for their biological activities, including anticancer properties. nih.gov Compounds with a triazole scaffold have been shown to inhibit cancer cell proliferation across various cell lines. This suggests that molecules like 3-[1-(4-Aminobutyl)-1h-1,2,3-triazol-4-yl]aniline could be used as chemical tools to study the mechanisms of cell cycle arrest and apoptosis. nih.gov The nitrogen atoms within the triazole ring can form hydrogen bonds and coordinate with biological targets like enzymes, influencing cellular signaling pathways. nanobioletters.compensoft.net
Integration into Fluorescent Probes and Biosensors
The development of chemosensors for detecting ions and small molecules is a significant area of research. researchgate.net Triazole-based compounds are particularly promising for creating fluorescent probes and biosensors due to their ability to coordinate with analytes and their role in various fluorescence modulation mechanisms, such as Photoinduced Electron Transfer (PeT), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET). researchgate.netnih.gov
The structure of this compound contains an aniline group, which can act as an electron donor, connected to the triazole ring, a π-conjugated linker. This "push-pull" system is a common feature in ICT probes. nih.gov Upon binding of a target analyte (e.g., a metal cation) to the triazole nitrogens or the aminobutyl side chain, the electronic properties of the molecule can be altered, leading to a detectable change in fluorescence intensity or a shift in the emission wavelength. researchgate.netnih.gov For instance, the interaction with a metal ion can inhibit the PeT process, leading to fluorescence enhancement ("turn-on" sensing). nih.gov The inherent modularity of the triazole synthesis allows for fine-tuning of the probe's photophysical properties and its selectivity for specific analytes. nih.gov
Table 1: Potential Fluorescence Mechanisms for Triazole-Based Probes
| Mechanism | Description | Role of this compound Structure |
|---|---|---|
| Intramolecular Charge Transfer (ICT) | An electron donor and acceptor are linked by a π-conjugated system. Analyte binding alters the electron density, changing the fluorescence. nih.gov | The aniline group acts as an electron donor, while the triazole system serves as the linker. |
| Photoinduced Electron Transfer (PeT) | Fluorescence is quenched by electron transfer from a receptor to the fluorophore. Analyte binding to the receptor inhibits this transfer, restoring fluorescence. nih.gov | The aminobutyl or triazole moieties can act as the receptor, which, upon binding an analyte, modulates electron transfer to the aniline-triazole fluorophore. |
| Chelation Enhanced Fluorescence (CHEF) | Binding of a metal ion to a chelating group restricts molecular vibrations and enhances fluorescence quantum yield. | The triazole and amine groups can chelate metal ions, leading to fluorescence enhancement. nanobioletters.com |
Conjugation Strategies for Bioconjugation Research and Molecular Labeling
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. The 1,2,3-triazole ring is a hallmark of "click chemistry," a concept that has revolutionized bioconjugation due to its high efficiency, specificity, and biocompatibility. researchgate.net The CuAAC reaction is a prime example of a click reaction used to form the 1,4-disubstituted triazole found in the title compound. researchgate.net
The compound this compound can be considered a product of conjugating a 4-aminobutyl azide (B81097) with 3-ethynylaniline (B136080). More significantly, it serves as a building block for further labeling. The primary amine of the aminobutyl group is a versatile functional handle for covalent attachment to biomolecules. It can readily react with various electrophilic groups under mild aqueous conditions.
Common Bioconjugation Reactions for the Aminobutyl Group:
Acylation: Reaction with N-hydroxysuccinimide (NHS) esters to form stable amide bonds.
Isothiocyanate Coupling: Reaction with isothiocyanates (e.g., FITC) to form thiourea (B124793) linkages for fluorescent labeling.
Reductive Amination: Reaction with aldehydes or ketones on biomolecules to form a Schiff base, which is then reduced to a stable secondary amine.
These strategies allow for the covalent labeling of proteins, antibodies, or nucleic acids, enabling their detection, visualization, and tracking in biological systems. researchgate.net The rate constant of CuAAC is significantly higher than many other labeling reactions, highlighting its efficiency. researchgate.net
Potential as Components in Supramolecular Assemblies and Functional Materials
Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules bound together by non-covalent interactions. The 1,2,3-triazole moiety is an effective ligand in coordination chemistry, capable of assembling into complex metallosupramolecular architectures like cages, macrocycles, and helicates. researchgate.net The N3 nitrogen atom of the 1,4-disubstituted triazole ring is a common coordination site for metal ions. researchgate.net
In this compound, the triazole ring, along with the aniline nitrogen, can act as coordination sites for metal centers. Furthermore, the aminobutyl chain can participate in intermolecular hydrogen bonding, which can help direct the assembly and stabilize the resulting supramolecular structure. The aniline group can engage in π-π stacking interactions. This combination of coordination sites and non-covalent interaction points makes the molecule a promising building block for creating functional materials with applications in areas like host-guest chemistry, catalysis, or drug delivery. researchgate.net The use of triazoles to link polymer blocks, such as polystyrene and polylactic acid, has been explored to create self-assembling functional materials. nih.gov
Development as Affinity Ligands for Chromatographic Separations (Research Context)
Affinity chromatography is a powerful technique for purifying biomolecules based on highly specific binding interactions. creativebiomart.net The development of novel, synthetic affinity ligands is an active area of research. The structural features of this compound make it an attractive candidate for a mixed-mode chromatography ligand, which interacts with target proteins through a combination of different interactions.
A study on a structurally related compound, 4-(1H-imidazol-1-yl) aniline, demonstrated its effectiveness as a mixed-mode ligand for antibody purification. nih.gov This ligand interacts with proteins via hydrophobic, hydrogen bonding, and charge transfer interactions. nih.gov Similarly, this compound possesses multiple functionalities that can engage in various non-covalent interactions with proteins.
Table 2: Analysis of Potential Interactions for Chromatographic Applications
| Structural Feature | Potential Interaction Type | Relevance in Chromatography |
|---|---|---|
| Phenyl Ring (from aniline) | Hydrophobic, π-π stacking | Binds to hydrophobic patches on protein surfaces. |
| 1,2,3-Triazole Ring | Hydrogen bond acceptor, dipole interactions | Interacts with polar amino acid residues. |
| Aminobutyl Group | Hydrophobic (alkyl chain), Hydrogen bond donor, Ion-exchange (as -NH3+) | Provides a combination of hydrophobic and electrostatic interactions, tunable by pH. |
By immobilizing this compound onto a solid support like Sepharose, a chromatographic resin could be created. nih.gov The resin's binding and elution characteristics for a target protein, such as an antibody, could be modulated by changing the pH and salt concentration of the mobile phase, allowing for selective purification. nih.govnih.gov
Future Directions and Emerging Research Avenues for 3 1 4 Aminobutyl 1h 1,2,3 Triazol 4 Yl Aniline Research
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of 1,2,3-triazole derivatives has been revolutionized by the principles of green chemistry, moving away from traditional methods that often rely on hazardous reagents and generate significant waste. rsc.org Future research on 3-[1-(4-Aminobutyl)-1h-1,2,3-triazol-4-yl]aniline will likely focus on adopting these sustainable practices to develop more efficient and environmentally benign synthetic routes.
Key areas of development include:
Eco-Friendly Catalysts: A shift from traditional copper catalysts to more sustainable alternatives is underway. For instance, a protocol using zinc-based heterogeneous catalysts (ZnO nanoparticles) has been developed for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles in water, eliminating the need for bases or reducing agents. rsc.org These catalysts are robust, economical, and reusable, aligning with green chemistry principles. rsc.org
Green Solvents: The use of biodegradable and non-toxic solvents is a critical aspect of sustainable synthesis. researchgate.netnih.gov Research has demonstrated the successful synthesis of 1,2,3-triazoles in solvents like Cyrene™, a bio-based solvent derived from cellulose, which allows for product isolation through simple precipitation in water, thereby minimizing waste and operational costs. researchgate.netnih.gov Other green solvents such as glycerol, water, and Deep Eutectic Solvents (DES) have also been effectively employed. consensus.app
Energy-Efficient Techniques: Methodologies that reduce energy consumption, such as visible-light-promoted copper-catalyzed azide-alkyne cycloaddition (CuAAC) in water, represent a significant advance. consensus.app These methods not only produce high yields under mild conditions but also allow for the recycling of the catalyst and solvent. consensus.app
| Methodology | Key Features | Advantages | Reference |
|---|---|---|---|
| ZnO-Nanoparticle Catalysis | Zinc-based heterogeneous catalyst; Water-driven reaction | Copper-free, base-free, reusable catalyst, high eco-score | rsc.org |
| Cyrene™ Solvent | Bio-based, biodegradable dipolar aprotic solvent | Eliminates need for organic extractions, minimizes waste, non-toxic | researchgate.netnih.gov |
| Glycerol Solvent | One-pot, three-component reaction at room temperature | Biodegradable solvent, good to excellent yields | consensus.app |
| Visible-Light Promoted CuAAC | Uses visible light as an energy source in water | Mild conditions, high yields, recyclable catalyst and solvent | consensus.app |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by rapidly analyzing vast datasets to predict molecular properties and design novel compounds. nih.govspringernature.com For this compound, these computational tools can accelerate the design of derivatives with enhanced activity and optimized pharmacokinetic profiles.
Emerging applications in this area include:
Predictive Modeling: ML models can be trained on large datasets of known compounds to predict the biological activity of new triazole derivatives. researchgate.net This approach has been used to design and synthesize novel quinolinesulfonamide-triazole hybrids with anticancer activity, where ML models helped select the most promising candidates for synthesis. mdpi.com
De Novo Design: Generative AI models can design entirely new molecules with desired properties. nih.gov These methods can explore a vast chemical space to propose novel derivatives of the parent compound tailored for specific biological targets.
Optimizing ADMET Properties: In the initial phases of drug design, predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is crucial. nih.gov ML algorithms can predict the pharmacokinetic profiles of new analogs, helping to prioritize compounds with favorable drug-like properties and reducing the likelihood of late-stage failures. mdpi.com For example, in silico studies on aniline (B41778) derivatives containing a 1,2,3-triazole system have successfully predicted favorable absorption parameters and the capacity to penetrate the blood-brain barrier. nih.gov
| AI/ML Application | Objective | Example Study | Reference |
|---|---|---|---|
| Activity Prediction | Predict anti-urease activity of new thiazole (B1198619) derivatives | Developed models to predict potential urease inhibitors from a chemical library | researchgate.net |
| Compound Design & Synthesis | Design and synthesize novel anticancer hybrids of quinolinesulfonamide and triazole | Used ML to select promising compounds for synthesis, combined with molecular docking | mdpi.com |
| Virtual Library Screening | Identify potential covalent inhibitors of cruzipain from T. cruzi | Screened over 75,000 virtual triazole analogues to guide synthetic efforts | mdpi.com |
| ADMET Profile Prediction | Assess drug-likeness and pharmacokinetics of new triazole derivatives of aniline | In silico analysis showed favorable absorption values and potential for CNS activity | nih.gov |
Exploration of Polypharmacology and Multi-Target Ligand Design
Polypharmacology, the ability of a single compound to interact with multiple biological targets, is an increasingly important concept in drug discovery, particularly for complex diseases. The 1,2,3-triazole scaffold is known for its versatile biological profile, exhibiting activities ranging from antimicrobial and antiviral to anticancer and anti-inflammatory. nih.govnih.gov This inherent promiscuity makes this compound an excellent candidate for multi-target ligand design.
Future research should focus on:
Systematic Target Profiling: Investigating the interaction of the compound and its derivatives against a wide range of biological targets (e.g., kinases, G-protein coupled receptors, enzymes) to build a comprehensive polypharmacological profile.
Rational Design of Multi-Target Agents: Leveraging the structural flexibility of the molecule to rationally design derivatives that can simultaneously modulate multiple targets involved in a specific disease pathway. For example, in cancer therapy, designing a single molecule that inhibits both tumor growth and angiogenesis-related enzymes could offer significant therapeutic advantages. chemijournal.com
Network Pharmacology: Using computational network pharmacology to identify and validate the multiple targets of the compound and understand its mechanism of action within complex biological networks.
Advances in High-Throughput Screening and Mechanistic Profiling
High-throughput screening (HTS) allows for the rapid testing of millions of compounds, significantly accelerating the initial stages of drug discovery. youtube.com The application of advanced HTS techniques will be instrumental in exploring the full therapeutic potential of libraries based on the this compound scaffold.
Key future directions include:
Cell-Based HTS Assays: A large-scale, unbiased, cell-based HTS of over 130,000 compounds successfully identified 1,4,5-substituted 1,2,3-triazole analogs as potent and specific antagonists of the human pregnane (B1235032) X receptor (hPXR), a key regulator of drug metabolism. nih.gov Similar large-scale screening campaigns can be employed to identify new activities for derivatives of this compound.
High-Throughput Mechanistic Studies: Beyond simple activity screening, new technologies enable high-throughput determination of mechanistic details. For instance, a circular dichroism-based assay has been developed for the high-throughput analysis of enantiomeric excess in the synthesis of chiral triazole derivatives, which is crucial as stereochemistry often dictates efficacy. rsc.org
Antimicrobial Screening: The triazole nucleus is a common feature in many antimicrobial agents. microbiologyjournal.org HTS can be used to efficiently screen libraries of new derivatives against a broad panel of pathogenic bacteria and fungi to identify novel anti-infective leads. microbiologyjournal.org
| Screening Target/Purpose | Methodology | Findings/Application | Reference |
|---|---|---|---|
| Pregnane X Receptor (PXR) | Cell-based gene reporter and receptor binding assays | Identified specific 1,4,5-substituted 1,2,3-triazole antagonists with IC50 values in the nanomolar range | nih.gov |
| Enantiopurity Analysis | Circular dichroism (CD) plate reader assay | Rapidly screened 28 atropisomeric samples in a 96-well plate format | rsc.org |
| Antimicrobial Activity | Disc diffusion method | Screened newly synthesized 1,2,4-triazoles against four bacteria and three fungi | microbiologyjournal.org |
Expanding Applications in Neglected Research Areas (Mechanistic Focus)
The versatility of the triazole scaffold makes it a promising platform for developing treatments for neglected diseases, where research and development are often underfunded. A mechanistic focus is crucial to understanding how these compounds exert their effects and to guide further optimization.
Promising but underexplored applications include:
Antiparasitic Agents: Chagas disease, caused by the parasite Trypanosoma cruzi, is a major health problem in Latin America. Recent screening efforts have identified 1,2,3-triazole compounds with potent activity against the intracellular amastigote form of T. cruzi. nih.gov One compound, 6E, exhibited an IC₅₀ value of 1.3 µM, making it twice as potent as the current clinical drug, benznidazole. nih.gov Further investigation into the mechanism, potentially involving the inhibition of key parasitic enzymes like cruzipain, is a critical next step. mdpi.com
Antiviral Therapeutics: There is a persistent need for new antiviral agents. Research has shown that 1-sulfonyl-3-amino-1H-1,2,4-triazoles can act as inhibitors of the Yellow Fever Virus (YFV), another significant mosquito-borne pathogen. nih.gov Exploring the potential of this compound derivatives against a broader range of viruses, including those responsible for other neglected tropical diseases, could yield valuable new therapies.
| Disease | Pathogen | Triazole Compound Type | Key Finding | Reference |
|---|---|---|---|---|
| Chagas Disease | Trypanosoma cruzi | 1,2,3-Triazoles | Compound 6E showed an IC50 of 1.3 µM against amastigotes, twice as potent as benznidazole | nih.gov |
| Chagas Disease | Trypanosoma cruzi | 1,4-Disubstituted 1,2,3-triazoles | Designed as targeted covalent inhibitors of the essential enzyme cruzipain | mdpi.com |
| Yellow Fever | Yellow Fever Virus (YFV) | 1-Sulfonyl-3-amino-1H-1,2,4-triazoles | Identified as a new class of YFV inhibitors through machine learning and synthesis | nih.gov |
Q & A
Q. What synthetic methodologies are most effective for preparing 3-[1-(4-Aminobutyl)-1H-1,2,3-triazol-4-yl]aniline?
The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. A typical protocol involves reacting 3-ethynylaniline with a 4-azidobutylamine derivative in a 1:1 molar ratio under inert conditions. Catalytic Cu(I) (e.g., CuSO₄·5H₂O with sodium ascorbate) in a tert-butanol/water (1:1) solvent system at 25–50°C yields the triazole core . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization is recommended.
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR to verify triazole proton (δ 7.5–8.5 ppm) and aniline NH₂ signals (δ 5.0–6.0 ppm).
- IR spectroscopy : Peaks at ~2100 cm⁻¹ (absent, confirming azide consumption) and 3400 cm⁻¹ (N-H stretch).
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺.
- X-ray crystallography : For unambiguous confirmation, use SHELXL for refinement of crystal structures .
Q. What are the primary research applications of this compound?
The triazole-aniline scaffold is explored in:
- Medicinal chemistry : As a pharmacophore in antimicrobial agents (e.g., triazoles inhibit fungal CYP51) or kinase inhibitors.
- Materials science : As a ligand for metal-organic frameworks (MOFs) due to its chelating triazole group.
- Chemical biology : For bioconjugation via its amine group .
Advanced Research Questions
Q. How can reaction yields be optimized when introducing bulky substituents like the 4-aminobutyl group?
Challenges arise from steric hindrance during cycloaddition. Strategies include:
- Solvent optimization : Use DMF or DMSO to enhance solubility of azide intermediates.
- Catalyst loading : Increase Cu(I) concentration (up to 20 mol%) while monitoring for side reactions.
- Microwave-assisted synthesis : Reduces reaction time (30–60 min vs. 24 hr) and improves yields .
Q. What computational tools are suitable for predicting the compound’s reactivity or binding affinity?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular docking (AutoDock Vina) : Screen against biological targets (e.g., bacterial enzymes) using the triazole’s π-π stacking capability.
- MD simulations (GROMACS) : Study stability in solvent or protein-ligand complexes .
Q. How should conflicting spectroscopic data (e.g., unexpected NMR shifts) be resolved?
- Variable-temperature NMR : Rule out dynamic effects like hindered rotation.
- Heteronuclear correlation (HSQC/HMBC) : Assign ambiguous peaks via ¹H-¹³C coupling.
- Comparative analysis : Cross-reference with structurally similar compounds (e.g., 4-(1H-triazol-1-yl)aniline derivatives) .
Q. What strategies mitigate crystallization difficulties for X-ray analysis?
- Solvent screening : Use mixed solvents (e.g., CHCl₃/MeOH) for slow evaporation.
- Cryo-cooling : Mount crystals in Paratone-N oil at 100 K to reduce disorder.
- Twinned data refinement : Employ SHELXL’s TWIN/BASF commands for challenging datasets .
Methodological Notes
- Synthesis Troubleshooting : Low yields may stem from azide degradation; store azides at –20°C and use freshly prepared solutions.
- Biological Assays : For antimicrobial studies, include positive controls (e.g., fluconazole) and assess cytotoxicity (MTT assay) .
- Data Reproducibility : Report detailed reaction conditions (e.g., degassing steps, exact Cu(I) source) to align with FAIR principles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
